2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanol
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-3-6(12-4-5)7(13)8(9,10)11/h2-4,7,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCUQRSVPAPZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Aldehyde Activation : 5-Methylpyridine-2-carbaldehyde is dissolved in tetrahydrofuran (THF) and cooled to 0°C.
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Nucleophilic Addition : TMSCF3 (1.1 equiv) is added, followed by TBAF (0.01 equiv), initiating the formation of a silyl ether intermediate.
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Hydrolysis : The intermediate is hydrolyzed with water and additional TBAF (0.1 equiv) to yield the final alcohol.
Key Data :
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Temperature : 0°C → room temperature (overnight stirring)
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Purification : Vacuum distillation or column chromatography
Reduction of 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone
An alternative approach involves the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethanone, using sodium borohydride (NaBH4) or catalytic hydrogenation.
Sodium Borohydride Reduction
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Substrate Preparation : The ketone is synthesized via oxidation of the alcohol or cross-coupling methods.
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Reduction : NaBH4 (2.0 equiv) and CaCl2 (4.0 equiv) in ethanol-THF (1:1) at 50°C for 12 hours.
Key Data :
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Yield : 88.9% (for analogous (5-methylpyridin-2-yl)methanol synthesis)
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Solvent System : Ethanol-THF (1:1)
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Catalyst : CaCl2 enhances borohydride stability
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions offer a modular strategy to assemble the trifluoroethanol-pyridine scaffold.
Suzuki-Miyaura Coupling
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Boronated Pyridine : A 5-methylpyridin-2-yl boronic acid is prepared via iridium-catalyzed C–H borylation.
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Trifluoroethyl Electrophile : 2-Bromo-2,2-difluoroethanol or its protected derivative serves as the coupling partner.
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Catalysis : Pd(PPh3)4 (5 mol%) with K2CO3 in dioxane/water (3:1) at 80°C.
Key Data :
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Yield : 60–70% (estimated for analogous systems)
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Challenges : Steric hindrance from the trifluoromethyl group
Esterification and Subsequent Reduction
This two-step method leverages ester intermediates for improved stability during synthesis.
Step 1: Ester Formation
5-Methylpyridine-2-carboxylic acid is esterified with 2,2,2-trifluoroethanol using DCC/DMAP in dichloromethane.
Step 2: Reduction
The ester is reduced with LiAlH4 in THF at 0°C to room temperature.
Key Data :
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Ester Yield : >90% (typical for DCC-mediated esterifications)
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Reduction Yield : 75–85%
Comparative Analysis of Methods
Experimental Optimization and Challenges
Solvent Effects
Chemical Reactions Analysis
Types of Reactions: Alpha-(Trifluoromethyl)-5-methylpyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Alpha-(Trifluoromethyl)-5-methylpyridine-2-one.
Reduction: Alpha-(Trifluoromethyl)-5-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
- Solvent for Chemical Reactions : TFE-Py serves as an effective solvent in various organic reactions, particularly those requiring polar aprotic solvents. Its ability to stabilize reactive intermediates allows for smoother reaction pathways.
- Reagent in Fluorination Reactions : The trifluoromethyl group can be introduced into organic molecules via nucleophilic substitution reactions. TFE-Py has been utilized in the synthesis of fluorinated pharmaceuticals and agrochemicals.
- Peptide Synthesis : In peptide chemistry, TFE-Py is employed to enhance the selectivity of nucleophilic aromatic substitution (SNAr) reactions. It improves the reactivity of nucleophiles, facilitating the incorporation of fluorinated moieties into peptides .
Medicinal Chemistry Applications
- Pharmaceutical Intermediates : TFE-Py is a precursor for synthesizing various pharmaceuticals, including anesthetics and antiarrhythmic drugs. Its incorporation into drug structures can lead to increased lipophilicity and improved biological activity .
- Drug Design and Development : The compound's unique electronic properties allow it to modulate the pharmacokinetics of drug candidates. For instance, it has been used in the development of proton pump inhibitors like Lansoprazole .
- Protein Stabilization : TFE-Py has been shown to stabilize protein structures during biochemical experiments, aiding in the study of protein folding and conformational changes .
Case Study 1: Fluorinated Drug Development
A study demonstrated that incorporating TFE-Py into the molecular structure of a central nervous system stimulant resulted in enhanced efficacy and reduced side effects compared to traditional compounds . The trifluoromethyl group provided better interaction with biological targets due to its unique electronic characteristics.
Case Study 2: Peptide Modification
Research indicated that using TFE-Py as a solvent in peptide synthesis improved reaction yields significantly when compared to traditional solvents like DMF. This enhancement was attributed to its ability to selectively activate nucleophiles without compromising the integrity of sensitive peptide bonds .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol
- Molecular Formula: C₇H₆F₃NO
- Molecular Weight : 177.12 g/mol
- Key Differences : Lacks the methyl group at the pyridine’s 5-position.
- Properties : The absence of the methyl group reduces steric hindrance and alters electronic interactions. The melting point is reported at 80–82°C, suggesting higher crystallinity compared to methyl-substituted derivatives .
2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone
- CAS No.: 1060801-56-0
- Molecular Formula: C₈H₇F₃NO
- Key Differences : Replaces the hydroxyl group with a ketone, significantly increasing electrophilicity.
- Applications: Serves as a precursor in synthesis but lacks the hydrogen-bonding capacity of the ethanol derivative, limiting its utility in chiral resolution .
2,2,2-Trifluoro-1-(p-tolyl)ethanol
- CAS No.: 446-65-1
- Molecular Formula : C₉H₉F₃O
- Molecular Weight : 190.17 g/mol
- Key Differences : Features a para-methylphenyl group instead of a pyridinyl ring.
- Properties : The phenyl group confers higher lipophilicity, while the absence of nitrogen reduces polarity and solubility in aqueous media .
1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethanol
- Molecular Formula : C₈H₅Cl₂F₃O
- Key Differences : Incorporates electronegative chlorine atoms, increasing the acidity of the hydroxyl group (pKa ~10–12) compared to the target compound.
- Applications : Used in pesticide synthesis due to enhanced stability under acidic conditions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanol | 192.13 (estimated) | Not reported | Not reported | 1.2–1.5 |
| 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol | 177.12 | 80–82 | N/A | 0.8–1.0 |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanol | 190.17 | Not reported | N/A | 2.1–2.3 |
| 1-(2-Naphthyl)-2,2,2-trifluoroethanol | 226.20 | Not reported | N/A | 2.8–3.0 |
Notes:
- The methyl group in the target compound increases molecular weight and hydrophobicity (higher LogP) compared to the non-methylated pyridinyl analogue.
- Pyridinyl derivatives generally exhibit lower LogP values than purely aromatic analogues (e.g., naphthyl or phenyl) due to nitrogen’s polarizing effect .
Stability and Reactivity
- Acidity : The hydroxyl group’s acidity (pKa ~12–14) is lower than that of dichlorophenyl analogues (pKa ~10–12) due to reduced electron-withdrawing effects .
- Thermal Stability: Trifluoroethanol derivatives generally decompose above 200°C, with methyl groups slightly enhancing thermal stability via steric protection .
Biological Activity
2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and the pyridine moiety. These characteristics enhance its lipophilicity and metabolic stability, making it a candidate for various biological applications.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group () contributes to the compound's increased acidity and potential for stronger interactions with biological targets compared to non-fluorinated analogs. The presence of the 5-methylpyridine ring allows for additional hydrogen bonding capabilities, which can influence enzyme activity and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. Additionally, the hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological activities:
- Enzyme Interaction : The compound has been investigated for its potential as a biochemical probe due to its ability to interact with enzymes involved in metabolic processes.
- Protein Binding : Enhanced protein binding affinity has been noted, which may improve bioavailability in therapeutic contexts.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although more extensive testing is required to establish efficacy against specific pathogens.
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
In a study evaluating various fluorinated compounds, this compound was shown to inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition was linked to the structural features of the compound that enhance interaction with enzyme active sites.
Case Study: Pharmacokinetic Properties
A pharmacokinetic study demonstrated that the trifluoromethyl group significantly improved the metabolic stability of the compound compared to its non-fluorinated counterparts. This stability is crucial for maintaining therapeutic levels in biological systems over time.
Q & A
Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethanol, and how can reaction yields be improved?
The synthesis typically involves coupling a pyridine derivative with a trifluoroethanol precursor under palladium-catalyzed cross-coupling conditions. For example, a Suzuki-Miyaura reaction using 5-bromo-2-(trifluoromethyl)pyridine and a boronic acid derivative in the presence of tetrakis(triphenylphosphine)palladium (5 mol%) and potassium carbonate in a toluene/ethanol/water solvent system at 110°C for 3 hours yields ~98% product . Key optimizations include:
- Catalyst loading : Reducing Pd(PPh₃)₄ to <5 mol% may lower costs but requires extended reaction times.
- Solvent ratios : A 2:1 toluene/ethanol mixture enhances solubility of intermediates.
- Workup : Ethyl acetate extraction followed by silica gel chromatography (ethyl acetate/petroleum ether) ensures high purity .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
Analytical methods include:
- LCMS : A molecular ion peak at m/z 307 [M+H]⁺ confirms the target molecular weight .
- HPLC : Retention time of 0.99 minutes under specific conditions (e.g., SQD-AA05 column) validates purity (>95%) .
- NMR : ¹⁹F NMR (δ -75 ppm for CF₃) and ¹H NMR (δ 8.3–8.5 ppm for pyridine protons) confirm structural integrity.
Q. What are the recommended storage conditions to maintain compound stability?
Store under inert gas (N₂ or Ar) at -20°C in amber glass vials to prevent photodegradation and moisture absorption. Stability tests indicate no decomposition for ≥12 months under these conditions .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound, and how can enantiomeric excess (ee) be quantified?
Enantiomeric resolution can be achieved using:
- Chiral chromatography : OPTI-TAC F254 plates with ethanol–water (80:20) eluent baseline-separate enantiomers (ΔRF = 0.17) .
- Derivatization : React with (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride to form diastereomers, analyzed via ¹⁹F NMR .
- Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm for ee determination.
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in Friedel-Crafts benzylation reactions?
The CF₃ group enhances electrophilicity at the ethanol β-carbon, facilitating nucleophilic attack by substituted anilines. Iodine catalysis (5 mol%) in dichloromethane at 25°C achieves yields of 65–98% in such reactions, with regioselectivity driven by the pyridine ring’s electronic effects . Mechanistic studies suggest a carbocation intermediate stabilized by resonance with the pyridine nitrogen .
Q. What computational methods are suitable for predicting the metabolic pathways of this compound?
- Density Functional Theory (DFT) : Calculate activation energies for hydroxylation or defluorination pathways.
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolites .
- In silico tools : Use software like ADMET Predictor™ to estimate bioavailability and toxicity profiles.
Q. How can isotopic labeling (e.g., ¹⁸O or ¹³C) be incorporated to study reaction mechanisms or metabolic turnover?
- ¹⁸O labeling : React 2,2,2-trifluoroethanol with H₂¹⁸O under acidic conditions to introduce ¹⁸O at the hydroxyl position.
- ¹³C labeling : Use ¹³C-enriched 5-methylpyridine-2-carbaldehyde in the synthesis.
Tracking labeled compounds via LC-HRMS enables mechanistic insights into hydrolysis or oxidation pathways .
Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be mitigated?
Key challenges include:
- Catalyst recovery : Immobilize Pd catalysts on silica supports to reduce metal leaching.
- Purification : Replace column chromatography with recrystallization (e.g., using hexane/ethyl acetate) for cost-effective scale-up .
- Byproduct formation : Optimize stoichiometry of 5-bromo-2-(trifluoromethyl)pyridine to minimize unreacted starting material .
Methodological Notes
- Contradictions in data : reports 98% yield via Suzuki-Miyaura coupling, while similar reactions in show variable yields (65–98%) depending on substituents. Researchers should validate conditions for their specific substrates.
- Safety considerations : The compound’s MSDS (similar to ) recommends PPE (gloves, goggles) due to potential respiratory irritation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
